2-Fluoro-3-(methoxymethyl)pyridine
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Overview
Description
2-Fluoro-3-(methoxymethyl)pyridine is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of a suitable pyridine precursor using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of 2-Fluoro-3-(methoxymethyl)pyridine may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-3-(methoxymethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methoxymethyl)pyridine involves its interaction with molecular targets through its fluorine and methoxymethyl groups. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways involved in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
2-Fluoro-3-(methoxymethyl)pyridine is unique due to the presence of both a fluorine atom and a methoxymethyl group on the pyridine ring.
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8FNO/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 |
InChI Key |
ACDZBHVQVNEJOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC=C1)F |
Origin of Product |
United States |
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